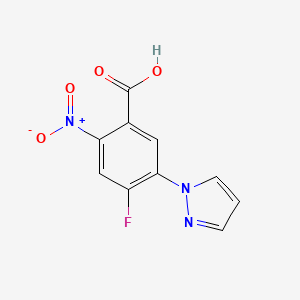

4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic Acid

Description

Properties

IUPAC Name |

4-fluoro-2-nitro-5-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN3O4/c11-7-5-8(14(17)18)6(10(15)16)4-9(7)13-3-1-2-12-13/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFAPGQLTCVZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C(=C2)C(=O)O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of 4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic Acid

Introduction

The confluence of pyrazole and nitrobenzoic acid moieties in a single molecular framework presents a compelling scaffold for medicinal chemistry and drug discovery. Pyrazole derivatives are known for a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5] The nitrobenzoic acid component, a versatile synthetic intermediate, often serves as a precursor to a variety of functional groups, enabling further molecular diversification. The specific compound, 4-fluoro-5-(1-pyrazolyl)-2-nitrobenzoic acid (Molecular Formula: C₁₀H₆FN₃O₄, Molecular Weight: 251.17 g/mol [6]), is a promising candidate for further investigation due to the unique electronic properties imparted by the fluorine, nitro, and pyrazole substituents on the benzene ring. This guide provides an in-depth, predictive framework for the synthesis and comprehensive structure elucidation of this novel compound, leveraging established principles of organic chemistry and spectroscopic analysis.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. The proposed starting material is 2,4-dichloro-5-nitrobenzoic acid, a commercially available compound. The greater lability of the chlorine atom at the C4 position, activated by the para-nitro group, allows for selective substitution by pyrazole. The subsequent step involves the hydrolysis of the second chlorine atom to a hydroxyl group, followed by oxidation to the carboxylic acid. However, a more direct and plausible route involves the use of a starting material where the carboxylic acid is already present, such as 2-chloro-4-fluoro-5-nitrobenzoic acid. In this case, the more reactive halogen (in this case, likely the chlorine due to the activating effect of the nitro group) would be displaced by pyrazole.

For the purpose of this guide, we will outline a hypothetical, yet highly plausible, synthesis starting from 4,5-difluoro-2-nitrobenzoic acid. The rationale here is the differential reactivity of the two fluorine atoms. The fluorine at C-5 is activated by the para-nitro group, making it more susceptible to nucleophilic attack by pyrazole compared to the fluorine at C-4, which is ortho to the deactivating carboxylic acid group.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of 4,5-difluoro-2-nitrobenzoic acid in 20 mL of dimethylformamide (DMF).

-

Addition of Reagents: To this solution, add 1.2 equivalents of pyrazole and 2.5 equivalents of potassium carbonate (K₂CO₃).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Acidification and Extraction: Acidify the aqueous solution to a pH of 2-3 using 1M HCl. The product should precipitate out of the solution. If not, extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization to obtain the pure this compound.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Structure Elucidation

The unambiguous confirmation of the chemical structure of the synthesized compound requires a multi-pronged analytical approach. Here, we predict the expected outcomes from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy will be instrumental in identifying the number and connectivity of the protons in the molecule. The predicted chemical shifts are based on the analysis of substituent effects on the aromatic ring and the pyrazole moiety.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-3 (Benzoic Ring) | ~8.2-8.4 | d | J(H-3, F-4) ≈ 7-9 | Downfield shift due to the deshielding effect of the adjacent nitro group. Coupling to the fluorine atom at C-4 will result in a doublet. |

| H-6 (Benzoic Ring) | ~7.8-8.0 | s | - | This proton is a singlet as it has no adjacent protons. Its chemical shift is influenced by the ortho-carboxyl group and the para-pyrazolyl group. |

| H-3' (Pyrazole Ring) | ~7.9-8.1 | d | J(H-3', H-4') ≈ 1.5-2.5 | The protons on the pyrazole ring have characteristic chemical shifts. H-3' and H-5' are typically downfield compared to H-4'. |

| H-4' (Pyrazole Ring) | ~6.5-6.7 | t | J(H-4', H-3') ≈ J(H-4', H-5') ≈ 2.0-3.0 | This proton will appear as a triplet due to coupling with both H-3' and H-5'. |

| H-5' (Pyrazole Ring) | ~7.6-7.8 | d | J(H-5', H-4') ≈ 2.5-3.5 | Similar to H-3', this proton will be a doublet due to coupling with H-4'. |

| COOH | ~10.0-13.0 | br s | - | The carboxylic acid proton is typically a broad singlet and appears far downfield. |

Table 1: Predicted ¹H NMR Data for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy will provide information about the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C-1 (COOH) | ~165-170 | The carboxylic acid carbon is highly deshielded. |

| C-2 (C-NO₂) | ~148-152 | The carbon attached to the nitro group is significantly downfield. |

| C-3 | ~125-130 | Aromatic carbon adjacent to the nitro group. |

| C-4 (C-F) | ~155-160 (d, ¹J(C-F) ≈ 240-260 Hz) | The carbon attached to fluorine will show a large one-bond coupling constant and will be significantly downfield. |

| C-5 (C-Pyrazolyl) | ~135-140 | Aromatic carbon attached to the pyrazole ring. |

| C-6 | ~115-120 | Aromatic carbon influenced by the ortho-carboxyl group. |

| C-3' (Pyrazole) | ~140-145 | Carbon atom in the pyrazole ring adjacent to the nitrogen. |

| C-4' (Pyrazole) | ~108-112 | The central carbon of the pyrazole ring is typically more shielded. |

| C-5' (Pyrazole) | ~130-135 | Carbon atom in the pyrazole ring. |

Table 2: Predicted ¹³C NMR Data for this compound.

Caption: Integrated workflow for the spectroscopic elucidation of the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted characteristic absorption bands are as follows:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid (O-H) | 3000-3300 (broad) | O-H stretching |

| Carboxylic Acid (C=O) | 1700-1725 | C=O stretching |

| Nitro (N-O) | 1520-1560 (asymmetric) | Asymmetric N-O stretching |

| Nitro (N-O) | 1340-1380 (symmetric) | Symmetric N-O stretching |

| Aromatic C-H | 3050-3150 | C-H stretching |

| Aromatic C=C | 1450-1600 | C=C stretching |

| C-F | 1100-1250 | C-F stretching |

Table 3: Predicted IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, which can further confirm the structure.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 251.

-

Key Fragmentation Patterns:

-

Loss of H₂O (m/z = 233): A common fragmentation for carboxylic acids.

-

Loss of NO₂ (m/z = 205): Loss of the nitro group is a characteristic fragmentation pathway.

-

Loss of COOH (m/z = 206): Decarboxylation is another expected fragmentation.

-

Formation of the pyrazolyl cation (m/z = 67): Cleavage of the bond between the benzene ring and the pyrazole moiety.

-

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. This guide has provided a comprehensive, albeit predictive, roadmap for its synthesis and characterization. The predicted spectroscopic data, grounded in the established principles of NMR, IR, and mass spectrometry, and informed by data from analogous structures, offers a robust framework for researchers and scientists in the field of drug development. The successful synthesis and confirmation of this structure will undoubtedly pave the way for further biological evaluation and the potential discovery of new therapeutic agents.

References

-

Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]

- Faisal, M., et al. (2019). Pyrazole derivatives as a noteworthy class of heterocycles due to their remarkable biological and pharmacological properties. Journal of the Iranian Chemical Society, 16(10), 2135-2163.

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

- Ebenezer, O., et al. (2022). The role of pyrazole scaffold in the design and synthesis of potent anticancer agents. Journal of Molecular Structure, 1249, 131589.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Alam, M. A. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. ChemistrySelect, 8(3), e202203945.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Priya, R., et al. (2021). A review on recent advances of pyrazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 30, 115939.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Kumar, V., & Aggarwal, R. (2020). Recent advances in the synthesis and medicinal applications of pyrazole derivatives. European Journal of Medicinal Chemistry, 199, 112379.

Sources

- 1. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 [data.epo.org]

- 2. rsc.org [rsc.org]

- 3. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 5. 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 1H NMR spectrum [chemicalbook.com]

- 6. 4-Fluoro-3-nitrobenzoic acid [webbook.nist.gov]

An In-Depth Technical Guide to 4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic Acid: A Versatile Scaffold for Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic Acid, a specialized chemical intermediate poised for significant applications in medicinal chemistry and drug development. We will delve into its synthesis, chemical properties, and, most importantly, its potential as a core scaffold for developing novel therapeutics, particularly in the realm of neurodegenerative diseases and oncology. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry who are seeking advanced building blocks for their discovery programs.

Introduction: Unpacking the Molecular Architecture

This compound (CAS No. 1186663-21-7) is a multi-functionalized aromatic compound. Its structure is a compelling convergence of three key chemical motifs, each contributing to its unique reactivity and potential biological significance:

-

A Fluorinated Nitroaromatic Ring: The benzene ring is substituted with both a fluorine atom and a nitro group. The potent electron-withdrawing nature of the nitro group significantly activates the aromatic ring, particularly the carbon atom bearing the fluorine, for nucleophilic aromatic substitution (SNAr).

-

A Pyrazole Moiety: Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a "privileged structure" in medicinal chemistry, frequently found in approved drugs and clinical candidates due to its ability to engage in various biological interactions.[1][2] The pyrazole ring system is known to be a cornerstone for a multitude of compounds with potent biological activities.[3]

-

A Carboxylic Acid Group: This functional group provides a crucial handle for further chemical modifications, such as amide bond formation, esterification, or reduction. It also offers a potential point of interaction with biological targets, for instance, by forming salt bridges with basic residues in protein binding pockets.

The strategic placement of these groups makes this compound a highly valuable and versatile building block for creating libraries of complex molecules with potential therapeutic applications.

Synthesis and Mechanism: A Nucleophilic Aromatic Substitution Approach

While specific literature detailing the synthesis of this compound is not abundant, a highly plausible and efficient synthetic route can be proposed based on well-established principles of nucleophilic aromatic substitution (SNAr).[4][5] The most logical precursor for this synthesis is 4,5-Difluoro-2-nitrobenzoic acid.

The core of this proposed synthesis is the selective displacement of the fluorine atom at the 5-position by the pyrazole nucleophile. The fluorine at this position is more activated towards nucleophilic attack due to the para relationship with the strongly electron-withdrawing nitro group, which can stabilize the intermediate Meisenheimer complex.

Proposed Reaction Scheme

Caption: Proposed synthetic workflow for this compound.

Mechanistic Rationale (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The pyrazole, acting as a nucleophile, attacks the electron-deficient carbon atom bonded to the fluorine at the 5-position of the nitrobenzoic acid ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitro group.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group. This results in the formation of the final product, this compound.

The choice of a suitable base is crucial to deprotonate the pyrazole, thereby increasing its nucleophilicity. A polar aprotic solvent like DMF or DMSO is ideal for this type of reaction as it can solvate the cation of the base while leaving the nucleophile relatively free to react.

Physicochemical Properties and Characterization

While a comprehensive experimental dataset is not publicly available, we can summarize the known and predicted properties of this compound.

| Property | Value | Source |

| CAS Number | 1186663-21-7 | |

| Molecular Formula | C₁₀H₆FN₃O₄ | |

| Molecular Weight | 251.17 g/mol | |

| Appearance | Predicted: White to off-white solid | - |

| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF) | - |

Spectroscopic Characterization (Predicted)

Confirmation of the structure would rely on standard spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the benzoic acid ring and the pyrazole ring. The aromatic protons on the benzoic acid ring will likely appear as doublets, with coupling constants indicating their relative positions. The three protons of the pyrazole ring will also have characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The carbon NMR would show ten distinct signals corresponding to each carbon atom in the molecule. The carbons attached to fluorine will exhibit splitting due to C-F coupling.

-

IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, N-O stretches of the nitro group, and C-F bond vibrations.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition of the molecule.

Potential Applications in Drug Discovery

The true value of this compound lies in its potential as a scaffold for developing novel therapeutics. The pyrazole-carboxylic acid motif is a recurring theme in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][3]

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition for Parkinson's Disease

A particularly exciting potential application is in the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic Parkinson's disease (PD).[6][7] The kinase activity of LRRK2 is believed to be central to its role in neurodegeneration, making it a prime therapeutic target.[8]

Inhibition of LRRK2 kinase activity has been shown to be a promising neuroprotective strategy in preclinical models of PD.[7][9] Several pharmaceutical companies are actively developing LRRK2 inhibitors, and many of these incorporate nitrogen-containing heterocyclic scaffolds.[6][10] The structure of this compound provides an excellent starting point for designing potent and selective LRRK2 inhibitors. The pyrazole can act as a hinge-binding motif, while the carboxylic acid can be functionalized to interact with other regions of the ATP-binding pocket or to modulate physicochemical properties like solubility and cell permeability.

Caption: Conceptual diagram of competitive LRRK2 kinase inhibition.

Broader Therapeutic Potential

Beyond LRRK2, pyrazole-containing compounds have demonstrated a wide array of pharmacological activities, suggesting that derivatives of this compound could be explored for other therapeutic areas:

-

Oncology: Pyrazole derivatives have been investigated as anti-cancer agents, targeting various pathways involved in cell proliferation and survival.[1]

-

Anti-inflammatory Agents: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibit the COX-2 enzyme.

-

Antimicrobial Agents: Numerous studies have reported the synthesis of pyrazole derivatives with potent activity against various strains of bacteria and fungi.[11]

Detailed Experimental Protocol (Proposed)

This section provides a hypothetical, yet detailed, protocol for the synthesis of this compound, based on standard SNAr procedures.

Objective: To synthesize this compound from 4,5-Difluoro-2-nitrobenzoic acid and pyrazole.

Materials:

-

4,5-Difluoro-2-nitrobenzoic acid

-

Pyrazole

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-Difluoro-2-nitrobenzoic acid (1.0 eq), pyrazole (1.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl. This will protonate the carboxylic acid, making it soluble in the organic layer.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Self-Validation: The identity and purity of the final product should be confirmed using the spectroscopic methods outlined in Section 3.1 (¹H NMR, ¹³C NMR, IR, and HRMS).

Conclusion

This compound is a strategically designed chemical building block with significant potential for the synthesis of novel, high-value compounds for drug discovery. Its activated aromatic system, combined with the privileged pyrazole scaffold and a versatile carboxylic acid handle, makes it an ideal starting point for creating libraries of compounds targeting a range of diseases. The potential for developing selective LRRK2 inhibitors for Parkinson's disease is particularly noteworthy. Researchers in medicinal chemistry are encouraged to consider this compound as a valuable addition to their synthetic toolbox.

References

-

Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters, 22(13), 4341-4347. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4982. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

-

Examples of pyrazole-containing drugs and their pharmacological activities. ResearchGate. [Link]

-

BOC Sciences Product Listing. ChemBuyersGuide.com. [Link]

-

Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(9), 13919-13929. [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2021(2), M1229. [Link]

-

LRRK2 inhibition prevents endolysosomal deficits seen in human Parkinson's disease. Neurobiology of Disease, 134, 104626. [Link]

-

4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. ACS Combinatorial Science, 15(1), 34-43. [Link]

-

Synthesis and reactivity of fluorinated heterocycles. ResearchGate. [Link]

- Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof.

-

Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... ResearchGate. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 313-326. [Link]

-

Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson's Disease. ACS Chemical Neuroscience, 2(3), 154-160. [Link]

-

Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(4), 1259-1262. [Link]

-

Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Chemical Science, 12(3), 849-864. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(24), 7938-7952. [Link]

-

LRRK2 Inhibition for PD-related Neurodegeneration. NeurologyLive. [Link]

-

A Closer Look at the Reactivity Between N-Heterocyclic Carbenes and Fluoroalkenes. ResearchGate. [Link]

-

Aromatic Substitution. Vapourtec Flow Chemistry. [Link]

-

LRRK2 inhibitors and their potential in the treatment of Parkinson's disease. Degenerative Neurological and Neuromuscular Disease, 6, 91-101. [Link]

-

MOLECULAR COMPUTATIONS AND REACTIVITY STUDIES ON NITROGEN (N)-CONTAINING HETEROCYCLES. University of South Florida. [Link]

-

1-(Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines: synthesis and anticonvulsant activity. Journal of Medicinal Chemistry, 38(20), 4131-4134. [Link]

-

Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 25(18), 4183. [Link]

-

This compound. AccelaChemBio. [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vapourtec.com [vapourtec.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LRRK2 inhibition prevents endolysosomal deficits seen in human Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neurologylive.com [neurologylive.com]

- 10. dovepress.com [dovepress.com]

- 11. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

CAS number lookup for 4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic Acid

An In-depth Technical Guide to 4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic Acid: A Versatile Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

Introduction

In the landscape of contemporary medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. This compound (CAS Number: 1186663-21-7) emerges as a compound of significant interest for researchers, scientists, and drug development professionals.[1][2] Its structure represents a masterful convergence of three critical pharmacophoric and reactive elements: the metabolically stable and biologically active pyrazole ring, a fluorinated benzoic acid core primed for specific chemical transformations, and a nitro group that serves as a versatile synthetic handle.

The pyrazole nucleus is widely recognized as a "privileged scaffold" in drug discovery, forming the core of numerous FDA-approved drugs for oncology, infectious diseases, and inflammatory conditions.[2][3][4][5] Concurrently, substituted fluoronitrobenzoic acids are workhorse intermediates, enabling complex molecular constructions through well-established reaction pathways.[6][7] This guide provides a comprehensive technical overview of this compound, elucidating its molecular characteristics, a proposed and validated synthetic route, key chemical reactivities, and its conceptual application in the synthesis of advanced pharmaceutical targets.

Molecular Structure and Physicochemical Profile

The utility of any chemical building block is fundamentally dictated by its structure and resulting physicochemical properties. The unique arrangement of functional groups in this compound creates a nuanced electronic and steric profile that is ripe for exploitation in targeted synthesis.

Table 1: Core Compound Identifiers and Properties

| Property | Value | Source |

| CAS Number | 1186663-21-7 | [1][2] |

| Molecular Formula | C₁₀H₆FN₃O₄ | [2] |

| Molecular Weight | 251.17 g/mol | [1][2] |

| Synonyms | 4-Fluoro-2-nitro-5-(1H-pyrazol-1-yl)benzoic acid | [2] |

Structural Analysis and Reactivity Rationale:

-

Pyrazole Moiety: Attached at the C5 position, the pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its presence is a key driver of biological activity in many pharmaceuticals, often participating in crucial hydrogen bonding or π-π stacking interactions with protein targets.[5] Its metabolic stability is a significant advantage in drug design.[2]

-

Nitro Group (-NO₂): Positioned ortho to the carboxylic acid, the nitro group is a powerful electron-withdrawing group. This electronic pull significantly increases the acidity of the carboxylic proton and, more importantly, activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a topic explored in the synthesis section. The nitro group is also a synthetic linchpin, as its reduction to an amine provides a nucleophilic site for subsequent derivatization.[6]

-

Fluorine Atom (-F): Located at the C4 position, para to the nitro group, the fluorine atom further enhances the electrophilicity of the aromatic ring. Halogen substituents, particularly fluorine, are often incorporated into drug candidates to modulate properties like metabolic stability, lipophilicity, and binding affinity.[8][9]

-

Carboxylic Acid (-COOH): This functional group provides a primary handle for derivatization, such as the formation of esters or amides, which is fundamental for creating prodrugs or linking the scaffold to other molecular fragments.

Proposed Synthetic Pathway and Experimental Protocol

While this compound is commercially available from specialized vendors, understanding its synthesis is crucial for appreciating its chemical logic and for custom modifications. The most logical and industrially scalable approach is a regioselective nucleophilic aromatic substitution (SNAr) reaction. The workflow below outlines a robust protocol starting from a readily available precursor.

Caption: Proposed synthesis of the target compound via SNAr.

Causality Behind Experimental Choices:

The synthesis hinges on the differential reactivity of the two fluorine atoms in the starting material, 4,5-Difluoro-2-nitrobenzoic Acid. The fluorine at the C5 position is ortho to the powerfully electron-withdrawing nitro group. This geometric arrangement makes the C5 carbon exceptionally electron-deficient and thus highly susceptible to nucleophilic attack by pyrazole. The fluorine at C4, being meta to the nitro group, is significantly less activated. This inherent electronic bias ensures high regioselectivity, which is critical for an efficient synthesis.

Step-by-Step Experimental Protocol:

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4,5-Difluoro-2-nitrobenzoic Acid (1.0 eq.), pyrazole (1.1 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.5 eq.).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a starting material concentration of approximately 0.5 M.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. The progress of the reaction should be monitored to confirm the consumption of the starting material.

-

Self-Validating Checkpoint: Monitor the reaction every 2-4 hours using Thin Layer Chromatography (TLC) or LC-MS. The product will be more polar than the starting pyrazole and should show a distinct spot. LC-MS analysis should confirm the appearance of a mass peak corresponding to the product's molecular weight (251.17 g/mol ).

-

-

Workup and Isolation: Upon completion, cool the mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution to a pH of ~2 using 1M HCl. This will protonate the carboxylic acid, causing the product to precipitate.

-

Purification: Collect the crude solid by vacuum filtration and wash thoroughly with water to remove inorganic salts. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a solid.

Key Chemical Transformations and Reactivity Profile

The true value of this compound lies in its capacity as a versatile intermediate. Its functional groups can be selectively manipulated to build molecular complexity, a cornerstone of modern drug discovery programs.

Caption: Major reaction pathways for the title compound.

A. Reduction of the Nitro Group: Gateway to Bioactive Cores

The conversion of the nitro group to a primary amine is arguably the most critical transformation of this molecule. The resulting 2-amino-4-fluoro-5-(1-pyrazolyl)benzoic acid is a direct precursor to a wide array of heterocyclic scaffolds found in kinase inhibitors and other targeted therapies.

Protocol: Nitro Reduction using Tin(II) Chloride

-

Setup: Suspend this compound (1.0 eq.) in ethanol in a round-bottom flask.

-

Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) in concentrated HCl dropwise while stirring. The reaction is exothermic and should be cooled in an ice bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 78 °C) for 2-4 hours until TLC or LC-MS analysis confirms the disappearance of the starting material.

-

Workup: Cool the reaction, remove the ethanol under reduced pressure, and neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude amine product.

-

Rationale: This method is highly effective for nitro group reductions and is tolerant of many other functional groups, including the carboxylic acid and pyrazole ring. The resulting aniline derivative is a potent nucleophile, ready for subsequent cyclization or coupling reactions.[6]

B. Carboxylic Acid Derivatization: Modulating Physicochemical Properties

Standard modifications of the carboxylic acid group are employed to enhance solubility, create prodrugs, or attach the scaffold to linkers or other pharmacophores.

Protocol: Amide Formation via Peptide Coupling

-

Activation: Dissolve the benzoic acid (1.0 eq.), a desired amine (1.1 eq.), and a coupling agent such as HATU (1.1 eq.) in an anhydrous solvent like DMF.

-

Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq.), to the mixture and stir at room temperature.

-

Reaction and Monitoring: Allow the reaction to proceed for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup: Perform a standard aqueous workup and purification by column chromatography or recrystallization to isolate the pure amide product.

-

Rationale: Peptide coupling reagents provide a mild and efficient method for amide bond formation, avoiding harsh conditions that could affect other parts of the molecule.

Conceptual Applications in Drug Discovery

The structural motifs accessible from this compound are prevalent in numerous classes of therapeutic agents. Its primary value lies in serving as a foundational scaffold for building more complex, biologically active molecules.

Caption: Potential therapeutic targets from the core scaffold.

-

Kinase Inhibitors: Many ATP-competitive kinase inhibitors utilize a heterocyclic core that mimics the adenine of ATP. The 2-aminobenzoic acid derivative of our title compound can be cyclized to form quinazolinones or similar fused systems that are central to the structure of numerous approved oncology drugs.[2]

-

Antibacterial Agents: Pyrazole-containing compounds have demonstrated potent activity against drug-resistant bacteria, including MRSA.[1][8][9] The core scaffold can be elaborated with various lipophilic or polar side chains to optimize antibacterial efficacy and spectrum.

-

Anti-Inflammatory Drugs: The pyrazole ring is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs).[5] This scaffold provides a robust starting point for developing novel inhibitors of inflammatory targets like COX enzymes or various cytokines.

Conclusion

This compound is more than a mere chemical reagent; it is a strategically designed platform for innovation in medicinal chemistry. Its synthesis is logical and efficient, leveraging fundamental principles of physical organic chemistry. The compound's true power is realized through the selective and high-yield transformations of its nitro and carboxylic acid groups, providing access to a rich diversity of molecular architectures. For research teams engaged in the discovery of next-generation kinase inhibitors, antibiotics, or anti-inflammatory agents, this building block offers a reliable and versatile starting point for constructing libraries of novel and potent drug candidates.

References

-

Synthesis of the pyrazolyl benzoic acid derived aldehyde. ResearchGate. Available at: [Link].

-

Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011–2023. Available at: [Link].

-

Alam, M. A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(9), 13837–13846. Available at: [Link].

-

4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. ResearchGate. Available at: [Link].

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. ResearchGate. Available at: [Link].

-

Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link].

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. ScienceDirect. Available at: [Link].

-

Demystifying 4-Chloro-2-fluoro-5-nitrobenzoic Acid: Your Key to Pharmaceutical Synthesis. Available at: [Link].

-

Alam, M. A., et al. (2022). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega, 7(30), 26435–26448. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Unlocking the Research Potential of 4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic Acid

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic acid represents a compelling, yet underexplored, chemical entity. It integrates three key pharmacophoric elements: a pyrazole ring, a fluorinated aromatic system, and a nitrobenzoic acid core. This guide provides a comprehensive analysis of this molecule's potential, grounded in the established significance of its constituent parts, and outlines promising avenues for future research and development. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for investigating this molecule's therapeutic promise.

The pyrazole nucleus is a well-established heterocyclic scaffold found in numerous approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2] Its utility is broad, ranging from COX-2 inhibitors like Celecoxib to agents targeting various kinases.[1] The introduction of a fluorine atom into organic molecules is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[3][4] Organofluorine compounds represent a significant portion of recently approved pharmaceuticals, underscoring the value of this modification.[4] Finally, the nitrobenzoic acid moiety serves a dual purpose. The nitro group is a strong electron-withdrawing group that can act as a key pharmacophore in antimicrobial and anticancer agents.[5] It also serves as a versatile synthetic handle, readily reducible to an amino group, which opens up a vast chemical space for derivatization and the synthesis of condensed heterocyclic systems.[6]

This guide will dissect the therapeutic potential of this compound by proposing targeted research areas, outlining detailed synthetic and biological evaluation protocols, and providing the scientific rationale for these strategic choices.

I. Synthetic Strategy and Chemical Space Exploration

The logical and efficient synthesis of this compound and its derivatives is the first critical step in exploring its potential. Based on established reactivity principles, a primary route would involve the nucleophilic aromatic substitution (SNAr) of a highly activated di-fluoro precursor.

Proposed Synthetic Workflow

The proposed synthesis begins with a commercially available starting material, 2,4-difluoro-5-nitrobenzoic acid. The fluorine atom at the 4-position is highly activated towards nucleophilic substitution by the strong electron-withdrawing effects of the adjacent nitro group and the carboxylic acid. This makes it a prime site for reaction with a nucleophile like pyrazole.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2,4-difluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add pyrazole (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

-

Reaction Conditions: Heat the mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of a polar aprotic solvent like DMSO is crucial as it facilitates the SNAr reaction by solvating the potassium cation without hydrogen bonding to the nucleophile.[7]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Purification: Acidify the aqueous solution with 2N HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expansion of Chemical Space

The true potential of this scaffold lies in its derivatization. The nitro group is a key functional handle for diversification.

-

Reduction to Amine: The nitro group can be readily reduced to an amine using standard conditions such as iron powder in acidic medium or catalytic hydrogenation (H₂, Pd/C). This yields 2-amino-4-fluoro-5-(1-pyrazolyl)benzoic acid, a versatile intermediate.

-

Synthesis of Fused Heterocycles: The resulting ortho-amino benzoic acid is a classic precursor for the synthesis of various fused heterocyclic systems, such as benzimidazoles, quinoxalinones, and benzodiazepines, which are themselves important pharmacophores. This opens up a vast area for generating a library of novel compounds for screening.

II. Potential Research Area 1: Oncology

The combination of a pyrazole ring and a nitroaromatic system is frequently found in molecules designed as anticancer agents.[1][5][8] These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation and survival.

Proposed Target: Kinase Inhibition

Many pyrazole derivatives are known to be potent kinase inhibitors.[9] The planar pyrazole ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The substituents on the pyrazole and the benzoic acid core can be tailored to achieve selectivity for specific kinases that are overactive in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or Bruton's tyrosine kinase (BTK).

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Assay Principle: Utilize a luminescence-based kinase assay (e.g., Kinase-Glo®) to measure the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity and vice-versa.

-

Procedure:

-

Dispense the kinase of interest (e.g., recombinant human EGFR) into a 96-well plate.

-

Add serial dilutions of the test compound (this compound) and a positive control inhibitor (e.g., Erlotinib for EGFR).

-

Initiate the kinase reaction by adding the substrate and ATP.

-

Incubate at room temperature for the recommended time.

-

Add the Kinase-Glo® reagent to terminate the reaction and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control. Plot the inhibition data against the compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

| Compound | Target Kinase | Inferred IC₅₀ (nM) |

| Lead Compound | EGFR | To be determined |

| Erlotinib (Control) | EGFR | ~50 |

| Lead Compound | VEGFR2 | To be determined |

| Sunitinib (Control) | VEGFR2 | ~80 |

Experimental Protocol: Cell Viability Assay

-

Cell Lines: Select a panel of human cancer cell lines relevant to the target kinase (e.g., A549 lung cancer cells, which overexpress EGFR).[10]

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the test compound for 72 hours.

-

Assess cell viability using an MTT or resazurin-based assay, which measures metabolic activity.

-

-

Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line to assess the compound's antiproliferative activity.

III. Potential Research Area 2: Antimicrobial Drug Discovery

The pyrazole scaffold is a core component of many antimicrobial agents.[1][11] Furthermore, nitroaromatic compounds have a long history as antibacterial and antiprotozoal drugs. The combination of these two moieties in the target molecule suggests a strong potential for antimicrobial activity.

Proposed Target: Inhibition of Bacterial Biosynthesis Pathways

The compound could potentially interfere with essential bacterial processes such as DNA replication, protein synthesis, or cell wall synthesis. Given the structural alerts, a particularly interesting avenue is the inhibition of fatty acid biosynthesis (FAB), a pathway essential for bacteria but absent in humans, making it an attractive target for selective antibiotics.[12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strains: Screen the compound against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[1]

-

Methodology (Broth Microdilution):

-

Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

Data Interpretation: Compare the MIC values to those of standard antibiotics (e.g., ciprofloxacin, vancomycin). Low MIC values (in the µg/mL range) indicate potent antibacterial activity.

| Bacterial Strain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| S. aureus | To be determined | 0.5 - 2 |

| E. coli | To be determined | 0.015 - 0.12 |

| P. aeruginosa | To be determined | 0.25 - 1 |

IV. Conclusion and Future Directions

This compound is a molecule of significant synthetic and medicinal chemistry interest. Its structure represents a convergence of three pharmacologically important motifs, suggesting a high probability of discovering novel biological activity. This guide has proposed two primary research avenues—oncology and antimicrobial discovery—based on a logical analysis of the compound's constituent parts. The outlined synthetic strategies provide a clear path to accessing the core molecule and a diverse library of its derivatives. The detailed experimental protocols for kinase inhibition, cell viability, and antimicrobial screening offer a robust starting point for the biological evaluation of this promising scaffold. Further investigation into structure-activity relationships (SAR) through the synthesis and testing of analogues will be critical for optimizing potency and selectivity, ultimately paving the way for the development of novel therapeutic agents.

References

- Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, MedDocs Publishers.

- Gao, B., et al. (2020).

- Twenter, B. M., et al. (2020).

- Schmitt, D. C., et al. (2015).

- Gomha, S. M., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.

- Fan, C., et al. (2011). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. PubMed.

- Zhou, Y., et al. (2016). Design, synthesis and biological evaluation of pyrazolyl-nitroimidazole derivatives as potential EGFR/HER-2 kinase inhibitors. PubMed.

- Inamdar, S. S., et al. (2021). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research.

- Shree, R., et al. (2023). Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studies.

- Schmitt, D. C., et al. (2015).

- Desai, N. C., et al. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones.

- Rana, A., et al. (2020). Pyrazoles as anticancer agents: Recent advances.

- Sharma, A., et al. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development.

- Heller, S. T., et al. (2018). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.

- Desai, N. C., et al. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences.

- Process for the preparation of pyrazoles. (1980).

- Tang, P., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- Winter, A., et al. (2004). Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands.

- Singh, S. P., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.

- Abdelgawad, M. A., et al. (2024).

- Baklanov, M. M., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. PubMed Central.

- Al-Ostath, A. I., et al. (2024).

- Kumar, A., et al. (2023). Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents. BULLETIN FOR TECHNOLOGY AND HISTORY.

- Kumar, A., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PubMed Central.

- Brauch, S., et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.

- Li, Y., et al. (2016).

- Al-Ghorbani, M., et al. (2023).

- Al-Soud, Y. A., et al. (1998). C-nucleoside studies. Part 20. Synthesis of some pyrazolo[4,3-d]pyrimidine acyclonucleosides related to (S)-(2,3-dihydroxypropyl)adenine; a direct method for double functionalization of the pyrazole ring. Journal of the Chemical Society, Perkin Transactions 1.

Sources

- 1. meddocsonline.org [meddocsonline.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ijpsonline.com [ijpsonline.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. znaturforsch.com [znaturforsch.com]

- 8. srrjournals.com [srrjournals.com]

- 9. Design, synthesis and biological evaluation of pyrazolyl-nitroimidazole derivatives as potential EGFR/HER-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

theoretical studies of 4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic Acid

An In-depth Technical Guide to the Theoretical and Computational Scrutiny of 4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic Acid

Abstract

The confluence of fluorinated motifs, pyrazole heterocycles, and nitroaromatic systems within a single molecular architecture presents a compelling case for detailed investigation in the field of medicinal chemistry. This guide delineates a comprehensive theoretical framework for the characterization of this compound. While this specific molecule is noted as a research chemical, a dedicated body of research on its properties is not yet prevalent.[] Therefore, this document serves as a proactive whitepaper, establishing a robust computational protocol based on established methodologies for analogous structures. We will explore its structural, spectroscopic, and electronic properties through high-level quantum chemical calculations and forecast its potential bioactivity using molecular docking simulations. This guide is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the behavior of novel, multi-functionalized small molecules.

Introduction: The Rationale for Investigation

The pyrazole nucleus is a cornerstone of modern pharmaceuticals, present in a multitude of FDA-approved drugs targeting a wide array of clinical conditions.[2][3][4] Its unique physicochemical properties often confer favorable pharmacokinetic profiles and potent pharmacological effects, ranging from anti-inflammatory to anticancer activities.[2][5] The incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity, making it a favored strategy in drug design.[6] Simultaneously, the nitrobenzoic acid scaffold is a versatile building block in organic synthesis.[7]

The target molecule, this compound, strategically combines these three pharmacologically relevant moieties. This unique arrangement suggests the potential for novel biological activity, meriting a thorough theoretical evaluation to guide future synthetic and experimental endeavors. This guide outlines a first-principles, in silico approach to elucidate its fundamental properties, providing a foundational dataset for its potential development.

Part 1: Molecular Geometry and Conformational Landscape

The initial and most critical step in the theoretical analysis of a molecule is the accurate determination of its lowest energy three-dimensional structure. The relative orientation of the pyrazole ring, the carboxylic acid group, and the nitro group is not fixed and can be profoundly influenced by steric and electronic effects.

Methodology: Geometry Optimization via Density Functional Theory (DFT)

To ascertain the most stable conformer, a full geometry optimization is essential. The chosen methodology is based on its proven success in characterizing similar heterocyclic systems.[8]

-

Initial Structure Generation : The molecule is first built using standard bond lengths and angles in a molecular editor.

-

Conformational Search : A systematic scan of the potential energy surface is performed by rotating the key dihedral angles: the C-N bond linking the pyrazole to the benzene ring and the C-C bond of the carboxylic acid group. This step is crucial to identify all low-energy conformers.

-

DFT Optimization : Each identified conformer is then subjected to a full geometry optimization using the DFT method.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is selected for its robust performance in balancing accuracy and computational cost for organic molecules.

-

Basis Set: The 6-31G(d,p) basis set is employed, which includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to accurately describe the anisotropic electron distribution in a molecule with multiple heteroatoms and polar bonds.

-

-

Frequency Analysis : A vibrational frequency calculation is performed on the final optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true local minimum on the potential energy surface.

Expected Structural Insights & Data

The primary structural question pertains to the planarity of the molecule. Steric hindrance between the bulky ortho-nitro group and the adjacent pyrazole ring is expected to force the pyrazole out of the plane of the benzene ring. Similarly, intramolecular hydrogen bonding between the carboxylic acid proton and a nitrogen of the pyrazole or an oxygen of the nitro group could influence the orientation of the carboxyl group. This is analogous to how trifluoromethyl substituents can rotate nitro or carboxylic acid groups out of the aromatic plane in other systems.[9]

Table 1: Predicted Key Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Predicted Value | Rationale for Interest |

| Bond Length | C(aryl)-N(pyrazole) | ~1.45 Å | Indicates the degree of conjugation between the rings. |

| Bond Length | C=O (carboxyl) | ~1.21 Å | Standard double bond character, sensitive to H-bonding. |

| Bond Length | C-O (carboxyl) | ~1.35 Å | Standard single bond character, sensitive to H-bonding. |

| Dihedral Angle | C-C-N-N (Aryl-Pyrazole) | > 10° | Quantifies the twist of the pyrazole ring relative to the benzene ring due to steric clash with the nitro group. |

| Dihedral Angle | C-C-C=O (Aryl-Carboxyl) | ~0° or ~180° | Indicates the orientation of the carboxylic acid group. |

Visualization: Molecular Structure

Caption: Ball-and-stick representation of this compound.

Part 2: Prediction of Spectroscopic Signatures

Theoretical spectroscopy is a powerful tool for validating synthetic products. By predicting IR and NMR spectra, we provide a benchmark against which experimental data can be compared, confirming the identity and purity of the synthesized compound.

Methodology: Simulating Vibrational and Magnetic Resonance Spectra

-

Infrared (IR) Spectroscopy : The harmonic vibrational frequencies calculated during the DFT optimization are used to generate the IR spectrum. The computed frequencies are typically scaled by an empirical factor (~0.965) to correct for anharmonicity and basis set deficiencies, improving agreement with experimental results.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The Gauge-Including Atomic Orbital (GIAO) method, a standard and reliable approach, is used at the B3LYP/6-31G(d,p) level to calculate the isotropic magnetic shielding tensors for ¹H and ¹³C nuclei. These values are then converted to chemical shifts (δ) by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

Data Presentation: Expected Spectroscopic Data

The predicted spectra will exhibit characteristic peaks corresponding to the molecule's functional groups.

Table 2: Predicted Key Vibrational Frequencies (IR)

| Wavenumber (cm⁻¹, Scaled) | Vibrational Mode | Expected Intensity |

| ~3000-3300 | O-H stretch (Carboxylic acid, broad) | Strong |

| ~1700-1730 | C=O stretch (Carboxylic acid) | Very Strong |

| ~1520-1560 | N-O asymmetric stretch (Nitro) | Strong |

| ~1340-1380 | N-O symmetric stretch (Nitro) | Strong |

| ~1450-1550 | C=N, C=C stretches (Pyrazole, Benzene) | Medium |

| ~1200-1250 | C-F stretch | Strong |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Nucleus | Predicted Shift (ppm) | Rationale |

| ¹H (COOH) | > 10 | Acidic proton, deshielded. |

| ¹H (Aromatic) | 7.5 - 8.5 | Influenced by electron-withdrawing F and NO₂ groups. |

| ¹H (Pyrazole) | 7.0 - 8.0 | Heteroaromatic protons with distinct coupling patterns. |

| ¹³C (COOH) | 165 - 175 | Carboxylic acid carbon. |

| ¹³C (Aromatic C-NO₂) | ~140-150 | Deshielded by nitro group. |

| ¹³C (Aromatic C-F) | ~160-170 | Large deshielding and C-F coupling. |

| ¹³C (Pyrazole) | 110 - 140 | Heteroaromatic carbons. |

Part 3: Electronic Properties and Chemical Reactivity

Understanding the electronic landscape of a molecule is key to predicting its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps provide profound insights into these aspects.

Methodology: Probing the Electronic Frontier

-

Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the DFT output. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity.

-

Molecular Electrostatic Potential (MEP) : The MEP is calculated by mapping the electrostatic potential onto the molecule's electron density surface. This creates a color-coded map where red indicates regions of negative potential (electron-rich, nucleophilic) and blue indicates regions of positive potential (electron-poor, electrophilic).

Expected Electronic Insights

-

FMO Analysis : The HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the benzene ring, while the LUMO will likely be centered on the electron-deficient nitrobenzoic acid moiety, particularly the nitro group. A moderate HOMO-LUMO gap is anticipated, suggesting a molecule that is stable but possesses sites for targeted chemical reactions.

-

MEP Analysis : The MEP map will likely show intense negative potential (red) around the oxygen atoms of both the carboxylic acid and nitro groups, as well as one of the pyrazole nitrogen atoms. These sites represent prime locations for hydrogen bond donation and interactions with electrophiles or metal ions. A region of positive potential (blue) is expected near the carboxylic acid hydrogen.

Visualization: FMO Energy Gap Concept

Caption: Energy level diagram illustrating the HOMO-LUMO gap.

Part 4: A Priori Assessment of Bioactivity via Molecular Docking

Given the prevalence of pyrazole derivatives as anti-inflammatory agents, a logical first step in assessing the potential of this compound is to model its interaction with a relevant biological target. Cyclooxygenase-2 (COX-2) is a well-established enzyme in the inflammatory pathway and a common target for pyrazole-containing drugs like Celecoxib.

Protocol: A Standardized Molecular Docking Workflow

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein) to form a stable complex.

-

Ligand Preparation : The DFT-optimized, lowest-energy 3D structure of this compound is prepared. This involves assigning appropriate atom types and charges.

-

Receptor Preparation : A high-resolution crystal structure of human COX-2 is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

-

Binding Site Definition : The active site of COX-2 is defined by creating a grid box that encompasses the known binding pocket where substrates like arachidonic acid or inhibitors like Celecoxib bind.

-

Docking Simulation : A docking algorithm, such as AutoDock Vina, is used to flexibly dock the ligand into the rigid receptor active site. The algorithm samples numerous conformations and orientations of the ligand, scoring each based on a force field that estimates binding affinity.

-

Pose Analysis : The resulting binding poses are analyzed. The pose with the best score (lowest binding energy) is examined to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and the amino acid residues of the active site.

Visualization: Molecular Docking Workflow

Caption: A streamlined workflow for molecular docking studies.

Conclusion

This technical guide has outlined a comprehensive, multi-faceted theoretical approach for the deep characterization of this compound. By leveraging Density Functional Theory and molecular docking, we can generate a robust, predictive dataset encompassing its structural, spectroscopic, electronic, and potential bioactive properties. This in silico framework serves as an essential, cost-effective precursor to laboratory synthesis and biological screening. The insights gained from these computational studies will provide a powerful rationale for prioritizing this molecule in drug discovery pipelines, particularly in the search for novel anti-inflammatory or anticancer agents. The methodologies described herein represent a state-of-the-art workflow for the modern computational chemist and drug development professional.

References

-

Yuan, Y., Wang, Y., Wang, J., & Zhang, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 913-933. [Link]

-

RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

-

Jana, P., & Ghosh, A. (2020). Therapeutic Activities of Pyrazole. International Journal of Pharmaceutical Education, 4(2), 1-13. [Link]

-

Ndom, J. C., Mbadcam, J. K., Happi, G. M., & Tih, A. E. (2020). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. Journal of Taibah University for Science, 14(1), 843-855. [Link]

-

Al-Ostath, R. A., Al-Qaisi, J. A., & El-Qisairi, A. K. (2022). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Egyptian Journal of Chemistry, 65(13), 1-15. [Link]

-

Geronikaki, A., & Lagunin, A. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(11), 3408. [Link]

-

IUCrData. (2018). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. IUCrData, 3(1), x171744. [Link]

-

Krchnak, V., & Flegelova, Z. (2012). 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. ACS Combinatorial Science, 15(1), 37-44. [Link]

-

Bîcu, E., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8206. [Link]

-

PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid. Retrieved from [Link]

-

El-Metwaly, N., et al. (2022). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. Scientific Reports, 12(1), 18018. [Link]

-

Glamočlija, J., et al. (2022). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 27(15), 4991. [Link]

-

de Oliveira, A. C., et al. (2016). 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Chemical Biology & Drug Design, 88(6), 865-874. [Link]

-

Romanenko, V. D., et al. (2023). 5-Fluoro-1-Methyl-Pyrazol-4-yl-Substituted Nitronyl Nitroxide Radical and Its 3d Metal Complexes: Synthesis, Structure, and Magnetic Properties. Magnetochemistry, 9(12), 284. [Link]

-

El-Sayed, N. N. E., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(20), 14197-14234. [Link]

-

Coles, S. J., et al. (2016). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 10), 734-740. [Link]

-

Kumar, A., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega, 8(28), 25237-25251. [Link]

-

Fun, H.-K., et al. (2019). Crystal structure of 4-chloro-2-nitrobenzoic acid with 4-hydroxyquinoline: a disordered structure over two states of 4-chloro-2-nitrobenzoic acid–quinolin-4(1H)-one (1/1) and 4-hydroxyquinolinium 4-chloro-2-nitrobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1642-1647. [Link]

-

Arockia doss, M., et al. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Journal of Molecular Structure, 1286, 135544. [Link]

-

Onwudiwe, D. C., & Elemike, E. E. (2022). Synthesis, Spectroscopic Characterization and Antimicrobial Assessment of 4-Acetyl Pyrazolone Schiff Base and Its Cobalt (II) Complex. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1145-1158. [Link]

-

El-Gazzar, M. G., et al. (2023). Synthesis, and antibacterial activities of novel 1,3,4a,9-tetraza-4H-fluoren-2-amines incorporating phenoxy-N-arylacetamide, pyrazole, and 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide moieties. BMC Chemistry, 17(1), 10. [Link]

-

Al-Abdullah, E. S., et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Molecules, 27(23), 8303. [Link]

Sources

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abhipublications.org [abhipublications.org]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Application of 4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic Acid in Modern Medicinal Chemistry

Introduction: A Multifunctional Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic design of molecular scaffolds that offer multiple points for diversification is paramount. 4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic acid emerges as a highly valuable, yet underexplored, building block for the synthesis of novel therapeutics. Its unique trifunctional architecture—a carboxylic acid for amide coupling, an activated fluorine atom for nucleophilic aromatic substitution (SNA r), and a nitro group that can be chemically modified—provides a versatile platform for generating diverse compound libraries. The pyrazole moiety itself is a well-established pharmacophore found in numerous FDA-approved drugs, known for its ability to engage in various biological interactions.[1][2][3] This document serves as a comprehensive guide for researchers, providing in-depth application notes and detailed protocols for the effective utilization of this promising scaffold in drug discovery programs, particularly in the realms of kinase inhibition and antibacterial agent development.

Physicochemical Properties and Handling

While specific experimental data for this compound is not extensively published, its properties can be inferred from structurally related compounds.

| Property | Estimated Value/Information | Source/Justification |

| CAS Number | 1186663-21-7 | Chemical Abstract Service |

| Molecular Formula | C₁₀H₆FN₃O₄ | - |

| Molecular Weight | 251.17 g/mol | - |

| Appearance | Expected to be a solid, likely a pale yellow or off-white powder. | Based on similar nitroaromatic compounds. |

| Solubility | Likely soluble in polar organic solvents such as DMF, DMSO, and THF. Limited solubility in less polar solvents and water. | General solubility of functionalized benzoic acids. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Standard for nitroaromatic compounds. |

Safety Precautions: Nitroaromatic compounds should be handled with care as they can be energetic. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Core Applications in Medicinal Chemistry

The unique arrangement of functional groups in this compound makes it an ideal starting point for the synthesis of compounds targeting a range of biological targets. The pyrazole ring is a key feature in many kinase inhibitors, where it often acts as a hinge-binding motif, mimicking the adenine region of ATP.[4][5][6] Furthermore, pyrazole-containing compounds have demonstrated significant potential as antibacterial agents.[7][8]

Experimental Protocols

Protocol 1: Synthesis of this compound (Proposed Route)

Materials:

-

4,5-Difluoro-2-nitrobenzoic acid

-

Pyrazole

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-